REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([OH:8])[C:5]([NH:9]C2C(=O)C(=O)C=2NC(C2OC(C)=CC=2)C2(C)COC2)=[CH:4][CH:3]=1.ClC1NC(=O)C([N+]([O-])=O)=CC=1>>[NH2:9][C:5]1[C:6](=[O:8])[NH:7][C:2]([Cl:1])=[CH:3][CH:4]=1
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Name
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3-(6-chloro-2-hydroxypyridin-3-ylamino)-4-{[(5-methylfuran-2-yl)-(3-methyloxetan-3-yl)methyl]amino}cyclobut-3-ene-1,2-dione
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=N1)O)NC=1C(C(C1NC(C1(COC1)C)C=1OC(=CC1)C)=O)=O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(N1)=O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
NC=1C(NC(=CC1)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |